![molecular formula C18H21NO2S B4721000 N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide
説明
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide, also known as ML297, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2010 by scientists at the University of North Carolina at Chapel Hill and has since been the subject of numerous scientific studies.
作用機序
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide acts as a selective and potent modulator of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding results in the opening of the channel and the influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, inflammation, and cancer cell proliferation. In animal models, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to reduce pain sensitivity and inflammation, suggesting that it may be useful in the treatment of chronic pain conditions.
実験室実験の利点と制限
One of the main advantages of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide is its selectivity for the TRPM8 ion channel, which allows for precise modulation of this channel without affecting other ion channels. Additionally, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
However, there are also limitations to the use of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide in lab experiments. One of the main limitations is the lack of understanding of the long-term effects of TRPM8 modulation, which could potentially lead to unintended consequences. Additionally, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide may not be effective in all types of pain or inflammation, and further research is needed to determine its efficacy in different contexts.
将来の方向性
There are many potential future directions for research on N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide. One promising area of research is the development of more potent and selective TRPM8 modulators, which could be used to target specific physiological processes. Additionally, further research is needed to determine the safety and efficacy of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide in humans, as well as its potential use in combination with other therapies.
Conclusion
In conclusion, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide is a promising small molecule that has been extensively studied for its potential therapeutic applications. Its selectivity for the TRPM8 ion channel and its ability to modulate pain sensation, inflammation, and cancer cell proliferation make it a promising candidate for further development. However, further research is needed to fully understand its potential benefits and limitations.
科学的研究の応用
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its use as a modulator of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is involved in the sensation of cold temperatures and is also implicated in a variety of physiological processes, including pain sensation, inflammation, and cancer.
特性
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-9-5-7-14(13-15)8-6-12-19-18(20)16-10-3-4-11-17(16)22-2/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZZKJPIQKRMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4720972.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)
![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)
![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B4720994.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4721011.png)